molecular formula C14H19ClN2O2 B1435208 (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride CAS No. 521979-98-6

(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride

Cat. No. B1435208
CAS RN: 521979-98-6
M. Wt: 282.76 g/mol
InChI Key: XPTYXJVBOMPCIN-BTQNPOSSSA-N
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Description

“(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride” is a complex organic compound. The “hydrochloride” part suggests that it is a salt formed by the reaction of the compound with hydrochloric acid . The compound contains a phenyl group (a ring of 6 carbon atoms, similar to benzene), a piperidine ring (a six-membered ring with one nitrogen atom), and an oxazolidinone group (a five-membered ring containing oxygen, nitrogen, and a carbonyl group).


Molecular Structure Analysis

The molecular structure analysis of a compound like this would typically involve techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These might include its solubility in various solvents, its melting point and boiling point, and its stability under various conditions .

Scientific Research Applications

Antibacterial Activity

(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, as part of the oxazolidinone class, has shown notable antibacterial activities. Srivastava et al. (2007) synthesized novel methylamino piperidinyl substituted oxazolidinones, demonstrating comparable antibacterial activity to linezolid and eperezolid against various Gram-positive strains, including linezolid-resistant Staphylococcus aureus (Srivastava et al., 2007). Additional studies by Zurenko et al. (1996) on oxazolidinone analogs U-100592 and U-100766 reported significant in vitro antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996). Similarly, Varshney et al. (2009) synthesized a series of (5S) N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamides, showing improved antibacterial activity compared to linezolid against various bacteria (Varshney et al., 2009).

Antitumour and Anti-HIV Activity

Chaimbault et al. (1999) reported that some N-phenyl(thio)carbamoyl-2-iminooxazolidines and 2-oxazolidinones, including those with piperazinyl substitution, exhibited moderate antitumor activity (Chaimbault et al., 1999).

Structural Studies

Souza et al. (2013) analyzed the crystal structures of various substituted oxazolidinones, revealing insights into their molecular conformations, which may impact their pharmacological properties (Souza et al., 2013).

Antifungal Activity

Pandit et al. (2012) conducted a preliminary investigation on the antifungal activity of 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-ones, finding potential inhibition against Aspergillus flavus (Pandit et al., 2012).

Optimization of Separation Processes

Miyawa et al. (1997) utilized capillary electrochromatography to optimize the separation of 3-[4-(methylsulfinyl) phenyl]-5S-acetamidomethyl-2-oxazolidinone and its related S-oxidation products, demonstrating the importance of precise separation techniques in the study of oxazolidinones (Miyawa et al., 1997).

Synthesis and Configuration Studies

Mavrova et al. (2011) synthesized novel 3,4,5-substituted-oxazolidin-2-ones containing various ring structures and analyzed their stereochemistry and properties, contributing to a deeper understanding of this compound's chemical nature (Mavrova et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As a hydrochloride salt, it might be corrosive and could cause skin and eye irritation. It could also be harmful if inhaled or swallowed .

properties

IUPAC Name

(4S)-4-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTYXJVBOMPCIN-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(COC2=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1N2[C@H](COC2=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride

CAS RN

521979-98-6
Record name 2-Oxazolidinone, 4-phenyl-3-(4-piperidinyl)-, hydrochloride (1:1), (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521979-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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